molecular formula C9H15NO2 B1468570 Cyclopentyl(3-hydroxyazetidin-1-yl)methanone CAS No. 1344251-28-0

Cyclopentyl(3-hydroxyazetidin-1-yl)methanone

Cat. No. B1468570
CAS RN: 1344251-28-0
M. Wt: 169.22 g/mol
InChI Key: SAWSYTUCRJZDMT-UHFFFAOYSA-N
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Description

Cyclopentyl(3-hydroxyazetidin-1-yl)methanone (CHAM) is an organic compound that belongs to the class of azetidinones, which are cyclic molecules containing a nitrogen atom within a five-membered ring. CHAM has been studied for its potential applications in various scientific fields due to its unique properties.

Scientific Research Applications

Cyclopentyl(3-hydroxyazetidin-1-yl)methanone has been studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of biologically active molecules and as a catalyst for organic reactions. It has also been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of Cyclopentyl(3-hydroxyazetidin-1-yl)methanone is not fully understood. However, it is believed that Cyclopentyl(3-hydroxyazetidin-1-yl)methanone interacts with proteins and enzymes in a manner that causes them to become less active, which in turn results in the inhibition of certain biochemical processes.
Biochemical and Physiological Effects
Cyclopentyl(3-hydroxyazetidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the expression of certain genes. It has also been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of Cyclopentyl(3-hydroxyazetidin-1-yl)methanone in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it can be used as a building block for the synthesis of other biologically active molecules. However, there are also some limitations associated with its use in laboratory experiments. For example, it has a relatively short shelf life, and it is not very soluble in water.

Future Directions

There are several potential future directions for the use of Cyclopentyl(3-hydroxyazetidin-1-yl)methanone in scientific research. It could be used to develop new drugs or treatments for diseases, or to explore its potential applications in the fields of biochemistry, pharmacology, and medicine. Additionally, it could be used to synthesize new compounds with unique properties, or to study its mechanism of action in more detail. Finally, it could be used to develop new methods for the synthesis of other biologically active molecules.

properties

IUPAC Name

cyclopentyl-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8-5-10(6-8)9(12)7-3-1-2-4-7/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWSYTUCRJZDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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